molecular formula C8H14O5 B1226960 (2-Hydroxyethyl) hydrogen adipate CAS No. 94109-19-0

(2-Hydroxyethyl) hydrogen adipate

Cat. No.: B1226960
CAS No.: 94109-19-0
M. Wt: 190.19 g/mol
InChI Key: YXCHMHANQUUDOV-UHFFFAOYSA-N
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Description

(2-Hydroxyethyl) hydrogen adipate is an organic compound with the molecular formula C8H14O5. It is also known as 6-(2-hydroxyethoxy)-6-oxohexanoic acid. This compound is a monoester of adipic acid and ethylene glycol, characterized by the presence of both hydroxyl and carboxyl functional groups. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Hydroxyethyl) hydrogen adipate can be synthesized through the esterification of adipic acid with ethylene glycol. The reaction typically involves heating adipic acid and ethylene glycol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:

HOOC-(CH2)4-COOH+HO-CH2-CH2-OHHOOC-(CH2)4-COO-CH2-CH2-OH+H2O\text{HOOC-(CH}_2\text{)}_4\text{-COOH} + \text{HO-CH}_2\text{-CH}_2\text{-OH} \rightarrow \text{HOOC-(CH}_2\text{)}_4\text{-COO-CH}_2\text{-CH}_2\text{-OH} + \text{H}_2\text{O} HOOC-(CH2​)4​-COOH+HO-CH2​-CH2​-OH→HOOC-(CH2​)4​-COO-CH2​-CH2​-OH+H2​O

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxyethyl) hydrogen adipate undergoes various chemical reactions, including:

    Esterification: It can react with alcohols to form diesters.

    Hydrolysis: It can be hydrolyzed back to adipic acid and ethylene glycol in the presence of water and an acid or base catalyst.

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of adipic acid.

Common Reagents and Conditions:

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

    Hydrolysis: Water, acid or base catalysts (e.g., hydrochloric acid, sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Major Products Formed:

    Esterification: Diesters of adipic acid.

    Hydrolysis: Adipic acid and ethylene glycol.

    Oxidation: Adipic acid.

Scientific Research Applications

(2-Hydroxyethyl) hydrogen adipate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of polymers and other organic compounds.

    Biology: It serves as a building block for the synthesis of biodegradable polymers used in drug delivery systems.

    Medicine: It is investigated for its potential use in the development of biocompatible materials for medical implants and tissue engineering.

    Industry: It is used in the production of plasticizers, resins, and coatings.

Mechanism of Action

The mechanism of action of (2-hydroxyethyl) hydrogen adipate involves its ability to participate in esterification and hydrolysis reactions. The hydroxyl and carboxyl groups allow it to form ester bonds with other molecules, making it a versatile intermediate in chemical synthesis. Its molecular targets include various enzymes and catalysts that facilitate these reactions.

Comparison with Similar Compounds

    Adipic acid: A dicarboxylic acid used in the production of nylon and other polymers.

    Ethylene glycol: A diol used as an antifreeze and in the production of polyester fibers.

    Hexanedioic acid, mono (2-hydroxyethyl) ester: Another monoester of adipic acid and ethylene glycol.

Uniqueness: (2-Hydroxyethyl) hydrogen adipate is unique due to its specific combination of hydroxyl and carboxyl functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form both ester and ether bonds makes it a valuable intermediate in the synthesis of various organic compounds.

Properties

IUPAC Name

6-(2-hydroxyethoxy)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c9-5-6-13-8(12)4-2-1-3-7(10)11/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCHMHANQUUDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)OCCO)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60240607
Record name (2-Hydroxyethyl) hydrogen adipate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94109-19-0
Record name 1-(2-Hydroxyethyl) hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94109-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Hydroxyethyl) hydrogen adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Hydroxyethyl) hydrogen adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60240607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-hydroxyethyl) hydrogen adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.100
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (2-HYDROXYETHYL) HYDROGEN ADIPATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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